molecular formula C7H9BrN2 B12965911 [(2-Bromopyridin-3-yl)methyl](methyl)amine

[(2-Bromopyridin-3-yl)methyl](methyl)amine

Cat. No.: B12965911
M. Wt: 201.06 g/mol
InChI Key: ZDAYWNRMGZIUAE-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methylamine is a brominated pyridine derivative with a methylamine substituent. Its molecular formula is C₇H₉BrN₂, and it features a bromine atom at the 2-position of the pyridine ring and a methylamine group (-CH₂NHCH₃) at the 3-position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing bromine atom, which enhances reactivity in cross-coupling reactions, and the amine group, which can act as a ligand or participate in hydrogen bonding.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3

InChI Key

ZDAYWNRMGZIUAE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyridin-3-yl)methylamine typically involves the reaction of 2-bromopyridine-3-carbaldehyde with methylamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction conditions generally include a solvent like methanol or ethanol, and the reaction is performed at room temperature.

Industrial Production Methods

Industrial production of (2-Bromopyridin-3-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .

Scientific Research Applications

(2-Bromopyridin-3-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromopyridin-3-yl)methylamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2-Bromopyridin-3-yl)methylamine with structurally related bromopyridine and amine-containing compounds:

Compound Name Structure Molecular Weight (g/mol) Key Features Applications/Properties
(2-Bromopyridin-3-yl)methylamine 2-Bromo, 3-(methylamine)pyridine 201.06 Bromine enhances reactivity; methylamine provides nucleophilicity. Potential ligand, pharmaceutical intermediate, or CO₂ capture .
2-Bromo-3-methylpyridine (CAS 3430-17-9) 2-Bromo, 3-methylpyridine 172.02 Lacks amine group; methyl substituent at 3-position. Building block for agrochemicals or metal complexes .
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine 6-Bromo, 3-(isopropylamine)pyridine 243.13 Bulkier isopropylamine group; bromine at 6-position. Altered steric effects may influence catalytic or binding properties .
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine Bromophenyl and pyridyl groups linked via propyl chain; dimethylamine terminus 347.25 Extended alkyl chain and dimethylamine enhance hydrophobicity. Potential use in CO₂ capture or as a surfactant .
Methyl Diethanol Amine (MDEA) Tertiary amine with two ethanol groups 119.16 High CO₂ adsorption capacity; low corrosion. Industrial CO₂ capture via chemical absorption .

Key Comparisons

Substituent Effects :

  • Bromine Position : The 2-bromo substitution in the target compound vs. 6-bromo in (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine alters electronic effects. Bromine at position 2 directs electrophilic substitution to the 5-position, while position 6 bromine may influence reactivity differently .
  • Amine Type : The primary methylamine group in the target compound contrasts with tertiary amines like MDEA. Primary amines generally exhibit higher nucleophilicity but lower thermal stability compared to tertiary amines, impacting applications in catalysis or CO₂ capture .

Compared to [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, the target compound’s shorter alkyl chain reduces steric hindrance, favoring interactions in coordination chemistry .

CO₂ Capture Performance :

  • While MDEA-based materials achieve 2.63 mmol CO₂/g adsorption via chemical absorption, the target compound’s primary amine could enable stronger CO₂ binding through carbamate formation, though its lower basicity (compared to MDEA) may limit efficiency .

Synthetic Utility :

  • The bromine atom in the target compound allows for Suzuki or Buchwald-Hartwig cross-coupling reactions, similar to 2-Bromo-3-methylpyridine, which is used to synthesize bipyridine ligands .

Biological Activity

(2-Bromopyridin-3-yl)methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom in the pyridine ring enhances its reactivity, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data from case studies and research findings.

Antimicrobial Activity

Research indicates that compounds with a similar structure to (2-Bromopyridin-3-yl)methylamine exhibit significant antimicrobial properties. For instance, brominated pyridine derivatives have shown efficacy against various bacterial strains:

Compound Target Organism Minimum Inhibitory Concentration (MIC)
(2-Bromopyridin-3-yl)methylamineStaphylococcus aureus (ATCC 6538)6.3 µg/mL
Escherichia coli (ATCC 25922)6.3 µg/mL

These values indicate that the compound has comparable antimicrobial activity to established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of (2-Bromopyridin-3-yl)methylamine has been explored in several studies. It has been noted for its ability to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase II. For example, a study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)12.5
HeLa (Cervical cancer)15.0
A549 (Lung cancer)10.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Cytotoxic Activity

Cytotoxicity assays using the Artemia salina model have shown that (2-Bromopyridin-3-yl)methylamine exhibits varying levels of toxicity depending on its concentration:

Concentration (µg/mL) Cytotoxicity (%)
1020
5040
10070

The results indicate a dose-dependent increase in cytotoxicity, with significant effects observed at higher concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds to draw parallels and infer potential effects for (2-Bromopyridin-3-yl)methylamine:

  • Antimicrobial Study : A study on similar brominated pyridine derivatives found that compounds with a methylamine substituent exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, supporting the notion that modifications in the pyridine ring can significantly influence biological activity.
  • Anticancer Mechanism : Another research article highlighted that brominated pyridine compounds could disrupt cellular signaling pathways involved in cancer progression, thereby enhancing their therapeutic potential against specific cancer types .
  • Toxicological Assessment : Toxicological evaluations revealed that while some derivatives showed promising anticancer activity, they also exhibited cytotoxic effects on normal cells, indicating the need for further optimization to improve selectivity .

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